Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

描述

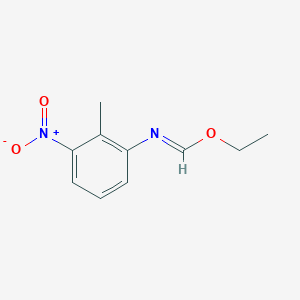

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate (CAS: 115118-93-9) is an organoimidate ester with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Structurally, it consists of a formimidate group (–N=CH–O–) linked to an ethyl ester and a substituted aromatic ring bearing a methyl group at the 2-position and a nitro group at the 3-position (Fig. 1). This compound is a light-yellow crystalline solid with a melting point of 57–59°C and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .

Applications in Organic Synthesis:

this compound is a key intermediate in heterocyclic chemistry. For example, it is used in the synthesis of 4-nitroindole via cyclization reactions with diethyl oxalate under basic conditions . Its nitro and methyl substituents enhance reactivity in electrophilic aromatic substitution and cyclization pathways, making it valuable for constructing nitrogen-containing heterocycles.

属性

IUPAC Name |

ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIOTXCYPEXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448062 | |

| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115118-93-9 | |

| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of 2-Methyl-3-Nitroaniline with Triethyl Orthoformate

The primary synthesis involves the acid-catalyzed condensation of 2-methyl-3-nitroaniline and triethyl orthoformate. This exothermic reaction proceeds via the formation of an imidate ester intermediate, driven by the nucleophilic attack of the aniline’s amino group on the orthoformate’s electrophilic carbon.

Reaction Equation:

\text{2-Methyl-3-nitroaniline} + \text{HC(OEt)_3} \xrightarrow{\text{p-TsOH}} \text{this compound} + 2\text{EtOH}

Key steps include:

-

Protonation of Triethyl Orthoformate : The p-toluenesulfonic acid (p-TsOH) catalyst protonates the orthoformate, enhancing its electrophilicity.

-

Nucleophilic Attack : The amino group of 2-methyl-3-nitroaniline attacks the central carbon of the protonated orthoformate, displacing ethanol molecules.

-

Elimination and Stabilization : Sequential elimination of ethanol yields the imidate ester, stabilized by resonance with the nitro and methyl groups.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Industrial and laboratory protocols emphasize the role of p-TsOH (10–15 mol%) in accelerating the reaction, with yields reaching 70–85% under reflux in anhydrous ethanol. Alternative solvents like dichloromethane reduce byproduct formation but require longer reaction times (8–12 hours).

Table 1: Solvent and Catalyst Impact on Yield

Temperature and Stoichiometry

Elevated temperatures (80–85°C) in ethanol maximize kinetic favorability, while a 1:1 molar ratio of aniline to orthoformate prevents oligomerization. Excess orthoformate (1.2 equiv) marginally improves yields (≤5%) but complicates purification.

Purification and Characterization

Recrystallization Techniques

Crude product purification typically employs recrystallization from ethyl acetate/hexane (3:1 v/v), yielding light green crystals with >95% purity. Alternative solvents like ethanol/hexane (3:1) reduce color intensity but require colder crystallization conditions (0–4°C).

Table 2: Physical Properties of Purified Product

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 8.44 (dd, J=12.4, 8.3 Hz, 1H, H-1'), 7.66 (m, 1H, PyH-6), 2.47 (s, 3H, CH₃).

-

¹³C NMR : 165.0 (C=O), 157.5 (C=N), 126.9 (aromatic carbons).

Industrial-Scale Production Considerations

Waste Management

Ethanol byproducts are distilled and recycled, while spent catalysts are neutralized with aqueous bicarbonate before disposal.

Comparative Analysis with Analogous Compounds

This compound exhibits superior thermal stability compared to non-nitrated analogs (e.g., ethyl-N-phenylformimidate, ΔTₘ = +15°C). The electron-withdrawing nitro group enhances electrophilicity, facilitating downstream cyclization reactions .

化学反应分析

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate has been studied for its potential as a precursor in the synthesis of biologically active compounds. The presence of the nitrophenyl moiety allows for various modifications that can enhance pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives of nitrophenyl compounds often exhibit antimicrobial properties. Ethyl-N-(2-methyl-3-nitrophenyl)formimidate could serve as a scaffold for developing new antimicrobial agents .

- Anticancer Potential : Compounds with similar structures have shown promise in anticancer applications, particularly due to their ability to interact with DNA and inhibit replication processes. This suggests that derivatives of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate may also be explored for anticancer activity .

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules:

- Synthesis of Schiff Bases : This compound can react with various amines to form Schiff bases, which are important in medicinal chemistry due to their diverse biological activities including antiviral and anticancer effects .

- Multicomponent Reactions (MCRs) : The compound's reactivity makes it suitable for MCRs, which are valuable in synthesizing libraries of compounds efficiently. Such reactions can lead to the generation of novel materials with tailored properties .

Biochemical Applications

This compound has potential uses as a biochemical reagent:

- Bioconjugation : Its reactive functional groups can be employed in bioconjugation processes, linking biomolecules for research and therapeutic purposes.

- Fluorescent Probes : Given the structural characteristics of nitrophenyl compounds, there is potential for developing fluorescent probes for biological imaging or sensing applications .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound and related compounds:

- Antimicrobial Studies : A study evaluated various derivatives for their activity against Mycobacterium bovis, indicating that modifications on the nitrophenyl group significantly impacted biological activity .

- Synthesis Techniques : Efficient methods for synthesizing Schiff bases from Ethyl-N-(2-methyl-3-nitrophenyl)formimidate have been reported, showcasing its utility in generating diverse chemical entities .

- DNA Interaction Studies : Research focusing on DNA-binding affinities of similar compounds suggests that Ethyl-N-(2-methyl-3-nitrophenyl)formimidate could be further investigated for its ability to modulate DNA-related processes, which is critical in developing new ther

作用机制

The mechanism of action of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect the protein’s function. These interactions are crucial for its applications in proteomics and biochemical research .

相似化合物的比较

Table 1: Key Properties of this compound and Analogues

Physical and Solubility Properties

- Solubility: this compound dissolves in DMSO and ethanol, while tert-butyl formimidates are less polar and more soluble in non-polar solvents .

- Thermal Stability : The nitro group in the target compound may lower thermal stability compared to Ethyl formimidate hydrochloride , which decomposes at 75°C .

生物活性

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H12N2O3

- Molar Mass : 208.21 g/mol

- CAS Number : 115118-93-9

These properties suggest that this compound is a small organic molecule, which is often favorable for biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).

Case Study: Cytotoxicity in MCF-7 Cells

One study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated that the compound exhibited significant antiproliferative activity, with an IC50 value indicating the concentration required to inhibit cell growth by 50%.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| This compound | 45.6 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

The study found that this compound induced apoptosis in MCF-7 cells through the intrinsic pathway, characterized by downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- DNA Intercalation : The nitrophenyl moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.

- Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death.

- EGFR Inhibition : Similar compounds have shown potential in inhibiting epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

Antimicrobial Evaluation

A study assessed the compound's effectiveness against Mycobacterium bovis and other bacterial strains. The results demonstrated that it possesses notable antimicrobial properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium bovis | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound's mechanism in microbial inhibition may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

常见问题

Basic: What are the common synthetic routes for Ethyl-N-(2-methyl-3-nitrophenyl)formimidate?

Methodological Answer:

this compound is typically synthesized via condensation reactions involving formimidate intermediates. A general approach involves reacting substituted anilines (e.g., 2-methyl-3-nitroaniline) with ethyl formimidate hydrochloride under basic conditions. For example, a protocol analogous to the synthesis of mono-N-methyl anilines via formimidate intermediates can be adapted, where the reaction is conducted in anhydrous solvents like dichloromethane or THF, with triethylamine as a base to deprotonate the amine . Purity (>95%) is achieved via column chromatography or recrystallization, with characterization by H/C NMR and LC-MS .

Advanced: How can regioselectivity challenges be addressed during the synthesis of formimidate derivatives?

Methodological Answer:

Regioselectivity in formimidate synthesis often arises due to competing nucleophilic sites in polyfunctional aromatic amines. For this compound, the electron-withdrawing nitro group at the 3-position directs the formimidate group to the less sterically hindered 1-position of the aromatic ring. Computational modeling (e.g., DFT) can predict reaction pathways, while experimental optimization involves adjusting reaction temperature (e.g., 0–25°C) and solvent polarity to favor kinetic vs. thermodynamic products. For example, low-polarity solvents like toluene may reduce side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H NMR (δ ~8.5–9.0 ppm for formimidate protons) and C NMR (δ ~160–165 ppm for imine carbons) confirm structure .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO; MW 208.21 g/mol) .

- Chromatography : HPLC with UV detection (λ = 254–300 nm) assesses purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving conformational ambiguities, such as the planarity of the formimidate group or nitro group orientation. For related compounds like Ethyl-N-(3-cyano-1H-indol-2-yl)formimidate, SC-XRD revealed a monoclinic crystal system (space group C2/c) with bond angles and torsion angles critical for understanding electronic delocalization . Crystallization is optimized using slow evaporation in mixed solvents (e.g., ethanol/dichloromethane) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is hygroscopic and light-sensitive. Long-term storage requires anhydrous conditions (desiccator with silica gel) at –20°C in amber vials. Stability tests via periodic HPLC analysis (e.g., over 6–12 months) are recommended to detect degradation products, such as hydrolyzed formamide derivatives .

Advanced: How can reaction mechanisms involving formimidates be elucidated?

Methodological Answer:

Mechanistic studies employ isotopic labeling (e.g., N or O) and kinetic isotope effects (KIE). For instance, in Dimroth rearrangements (observed in pyrazoloformimidate systems), N labeling tracks nitrogen migration. Trapping intermediates (e.g., using quenching with methanol) and in situ FTIR or H NMR kinetics provide temporal resolution of steps like imine tautomerization .

Advanced: How to address contradictions in reported bioactivity data for formimidate derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., anti-HIV activity in pyrano-chromene derivatives) may arise from impurities or assay conditions. Rigorous purity validation (e.g., LC-MS with >99% purity) and standardized bioassays (e.g., HIV-1 RT inhibition at fixed ATP concentrations) are critical. Replicating studies with independently synthesized batches and using positive controls (e.g., nevirapine) ensures data reliability .

Basic: What solvents and conditions are optimal for formimidate-mediated cyclization reactions?

Methodological Answer:

Cyclizations using formimidates (e.g., to synthesize pyrimido-pyrano chromenes) require aprotic polar solvents (DMF, DMSO) and catalysts like acetic acid or p-toluenesulfonic acid. For example, triethyl orthoformate in ethanol at 90°C promotes cyclization of malonamide intermediates, with reaction progress monitored by TLC .

Advanced: How can computational methods guide the design of formimidate-based catalysts?

Methodological Answer:

Density Functional Theory (DFT) calculations predict transition states and activation energies for formimidate reactions. For example, modeling the electrophilicity of the imine carbon in this compound can optimize its reactivity in nucleophilic additions. Software like Gaussian or ORCA, paired with solvent continuum models, refines predictions .

Advanced: What strategies mitigate byproduct formation in large-scale formimidate synthesis?

Methodological Answer:

Byproducts like dimeric formamidines arise from over-alkylation or moisture ingress. Strategies include:

- Stoichiometric control : Limiting reagent ratios (e.g., 1:1.05 aniline:formimidate).

- Inert atmosphere : Use of argon/glovebox to prevent hydrolysis.

- Flow chemistry : Continuous reactors minimize residence time and side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。